3-Amino-3-(trifluoromethyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(trifluoromethyl)piperidin-2-one is a chemical compound with the molecular formula C6H9F3N2O It is characterized by the presence of an amino group and a trifluoromethyl group attached to a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(trifluoromethyl)piperidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)piperidin-2-one with ammonia or an amine source to introduce the amino group. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(trifluoromethyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted piperidinone derivatives .
Scientific Research Applications
3-Amino-3-(trifluoromethyl)piperidin-2-one has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Amino-3-(trifluoromethyl)piperidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(trifluoromethyl)pyrrolidin-2-one
- 3-Amino-3-(trifluoromethyl)piperidin-4-one
- 3-Amino-3-(trifluoromethyl)azetidin-2-one
Uniqueness
3-Amino-3-(trifluoromethyl)piperidin-2-one is unique due to its specific substitution pattern on the piperidinone ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Biological Activity
3-Amino-3-(trifluoromethyl)piperidin-2-one (CAS No. 662108-92-1) is a piperidine derivative notable for its trifluoromethyl group, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antiviral activity. This article reviews the biological activity of this compound, highlighting key studies, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is C6H9F3N2O, with a molecular weight of 180.15 g/mol. The trifluoromethyl group (-CF3) is known to enhance lipophilicity and metabolic stability, which can improve the pharmacokinetic properties of drug candidates.
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, including:
- Anticancer Activity : Research indicates that compounds containing trifluoromethyl groups exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can induce apoptosis in tumor cells by disrupting microtubule dynamics and triggering cellular stress responses .
- Antiviral Properties : Recent investigations have highlighted the potential of trifluoromethyl-containing compounds in inhibiting viral entry and replication. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine core can enhance antiviral efficacy against pathogens like SARS-CoV-2 .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells .
- Enzyme Inhibition : The trifluoromethyl group can enhance binding affinity to specific enzymes or receptors, thereby modulating their activity. For example, studies indicate that fluorinated compounds can significantly inhibit reverse transcriptase activity .
Anticancer Studies
A notable study evaluated the effects of this compound on FaDu hypopharyngeal tumor cells. The results demonstrated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at concentrations as low as 1 µM. The compound's ability to induce morphological changes consistent with cell death (e.g., membrane blebbing) was also documented .
Antiviral Activity
In antiviral research, derivatives of this compound were screened for their ability to inhibit SARS-CoV-2 entry into host cells. The most active compounds exhibited IC50 values in the low micromolar range, indicating potent antiviral activity without significant cytotoxicity .
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group has been linked to enhanced biological activity across various classes of compounds. SAR studies suggest that:
- Lipophilicity : Increased lipophilicity due to the CF3 group improves cellular uptake.
- Binding Affinity : Modifications at the piperidine nitrogen and carbon positions can significantly affect binding interactions with target proteins.
Compound | Activity | IC50 (µM) | Notes |
---|---|---|---|
1 | Anticancer | 1 | Induces apoptosis in FaDu cells |
2 | Antiviral | 0.64 | Inhibits SARS-CoV-2 entry |
Properties
IUPAC Name |
3-amino-3-(trifluoromethyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)5(10)2-1-3-11-4(5)12/h1-3,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRIFCKBSBHELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.